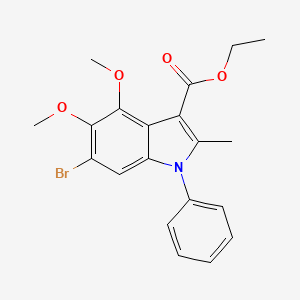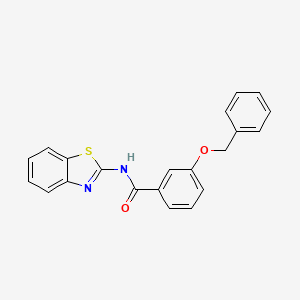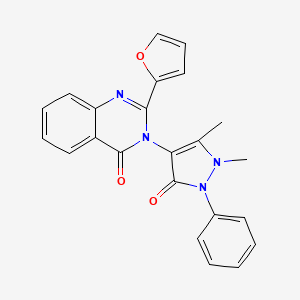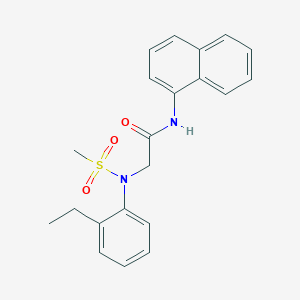![molecular formula C19H15BrN4O2S B3588740 (4Z)-10-bromo-4-[(4-morpholin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B3588740.png)
(4Z)-10-bromo-4-[(4-morpholin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Vue d'ensemble
Description
(4Z)-10-bromo-4-[(4-morpholin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound featuring a bromine atom, a morpholine ring, and a triazatricyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-10-bromo-4-[(4-morpholin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the triazatricyclo core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the morpholine ring: This step may involve nucleophilic substitution reactions where the morpholine ring is introduced to the phenyl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the sulfur or nitrogen atoms in the structure.
Reduction: Reduction reactions may target the bromine atom or the double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine or morpholine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides may be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to debrominated or hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug development or biochemical studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The presence of the morpholine ring suggests possible interactions with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4Z)-10-bromo-4-[(4-morpholin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromine and morpholine groups could play crucial roles in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-10-chloro-4-[(4-morpholin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one: Similar structure but with a chlorine atom instead of bromine.
(4Z)-10-bromo-4-[(4-piperidin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
The uniqueness of (4Z)-10-bromo-4-[(4-morpholin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Propriétés
IUPAC Name |
(4Z)-10-bromo-4-[(4-morpholin-4-ylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c20-13-10-15-17(21-11-13)24-18(25)16(27-19(24)22-15)9-12-1-3-14(4-2-12)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMWGPCXFJRGLH-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3588659.png)

![4-anilino-2-[(4-chlorophenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B3588667.png)


![4-tert-butylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B3588680.png)
![ethyl 5-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B3588684.png)
![1'-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B3588692.png)
![ethyl 5-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylnicotinate](/img/structure/B3588700.png)
![N-(6-methylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B3588704.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3588717.png)

![7-chloro-5-(4-fluorophenyl)-8-nitro-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B3588750.png)
